4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl-
CAS No.: 14133-25-6
Cat. No.: VC15907880
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14133-25-6 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 3-(4-acetylphenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C17H14N2O2/c1-11(20)13-7-9-14(10-8-13)19-12(2)18-16-6-4-3-5-15(16)17(19)21/h3-10H,1-2H3 |
| Standard InChI Key | PAOUYWMVYWRKTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The core structure of 4(3H)-quinazolinone consists of a benzene ring fused to a pyrimidinone ring, with ketone functionality at position 4. In the 3-(4-acetylphenyl)-2-methyl derivative, the following substituents modify this scaffold:
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Position 2: A methyl group (-CH₃) enhances steric bulk and influences electronic distribution.
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Position 3: A 4-acetylphenyl group (-C₆H₄-COCH₃) introduces a planar aromatic system with a ketone moiety, potentially facilitating hydrogen bonding and π-π interactions .
The molecular formula is inferred as C₁₇H₁₄N₂O₂, derived from the quinazolinone core (C₈H₅N₂O), methyl group (CH₃), and 4-acetylphenyl substituent (C₈H₇O). Theoretical molecular weight calculations yield 278.31 g/mol, consistent with analogs such as 3-(4-hydroxy-2-methylphenyl)-2-methyl-4(3H)-quinazolinone (266.29 g/mol) .
Physicochemical Parameters
While experimental data for this specific compound is absent, proxies from structurally related quinazolinones suggest:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Density | 1.35–1.45 g/cm³ | |
| Boiling Point | 480–520°C | |
| LogP (Partition Coeff.) | 2.8–3.2 | |
| Solubility | Low in H₂O |
The acetyl group at the para position of the phenyl ring likely increases hydrophobicity compared to hydroxy-substituted analogs, as evidenced by the higher logP of 3-(4-acetylphenyl)-2-mercapto-3H-quinazolin-4-one (logP = 2.87) .
Synthetic Methodologies
Conventional Chemical Synthesis
The synthesis of 3-substituted-4(3H)-quinazolinones typically involves cyclocondensation reactions. A validated route for analogous compounds (e.g., 5a-f in ) proceeds as follows:
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Intermediate Formation: Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazin-4-one.
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Nucleophilic Attack: Substituted arylamines (e.g., 4-acetylaniline) displace the oxazinone oxygen, yielding the quinazolinone core .
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Acetylation: Post-synthetic acetylation may introduce the 4-acetylphenyl group, though direct coupling during cyclization is feasible under acidic conditions .
Key Reaction
Yields for similar reactions range from 66% to 75%, as reported for 2-methyl-3-arylquinazolin-4(3H)-ones .
Pharmacological and Biochemical Implications
Acetylcholinesterase (AChE) Inhibition
Quinazolinone derivatives exhibit notable AChE inhibitory activity, a therapeutic target for Alzheimer’s disease. In Ellman’s assay, analogs such as 5b and 5d (IC₅₀ = 12–18 µM) demonstrated potency comparable to donepezil, attributed to hydrogen bonding between the carbonyl group and catalytic serine residues . The 4-acetylphenyl group in the target compound may enhance binding affinity via additional hydrophobic interactions with the enzyme’s peripheral anionic site .
Metabolic Stability
The methyl group at position 2 and acetyl moiety at position 3 are predicted to improve metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies on 3-(4-hydroxy-2-methylphenyl)-2-methyl-4(3H)-quinazolinone (t₁/₂ = 6.2 h in human microsomes) suggest that acetylation could further prolong half-life by shielding reactive phenolic groups .
Research Gaps and Future Directions
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Synthetic Optimization: Current methods rely on stoichiometric acetic anhydride; catalytic asymmetric approaches remain unexplored.
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In Vivo Efficacy: No pharmacokinetic data exists for this derivative. Rodent studies are needed to assess blood-brain barrier penetration.
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Target Selectivity: The impact of the 4-acetylphenyl group on off-target interactions (e.g., with butyrylcholinesterase) requires evaluation.
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